Spinacetin 3-gentiobioside
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Overview
Description
Spinacetin 3-gentiobioside is a flavonoid glycoside predominantly found in spinach (Spinacia oleracea). This compound belongs to the class of flavonoids, which are known for their extensive health benefits and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The isolation of spinacetin 3-gentiobioside typically involves chromatographic techniques. Size-exclusion chromatography, particularly using Sephadex® LH-20, is a common method for isolating flavonoid derivatives . The compound can be extracted from plant sources using solvents like methanol, water, chloroform, and dichloromethane .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Spinacetin 3-gentiobioside can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typical for flavonoid compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions often occur under mild conditions to preserve the integrity of the flavonoid structure.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydroflavonoids.
Scientific Research Applications
Spinacetin 3-gentiobioside has several scientific research applications:
Mechanism of Action
The mechanism of action of spinacetin 3-gentiobioside involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress . Additionally, it may inhibit specific signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Quercetin-3-O-α-rhamnosyl (1→6)-β-d-glucoside: Another flavonoid glycoside with similar antioxidant properties.
Spinacetin-7-O-glucoside: A related compound isolated from the same plant species.
Gnaphaloside C: A new flavonoid identified in Gnaphalium uliginosum.
Uniqueness: Spinacetin 3-gentiobioside is unique due to its specific glycosylation pattern, which may influence its bioavailability and biological activity compared to other flavonoid glycosides .
Properties
CAS No. |
101021-29-8 |
---|---|
Molecular Formula |
C29H34O18 |
Molecular Weight |
670.6 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C29H34O18/c1-41-12-5-9(3-4-10(12)31)25-27(20(36)16-13(44-25)6-11(32)26(42-2)19(16)35)47-29-24(40)22(38)18(34)15(46-29)8-43-28-23(39)21(37)17(33)14(7-30)45-28/h3-6,14-15,17-18,21-24,28-35,37-40H,7-8H2,1-2H3/t14-,15-,17-,18-,21+,22+,23-,24-,28-,29+/m1/s1 |
InChI Key |
ZZNVCZGRNCQHCQ-JZSCMRTJSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
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